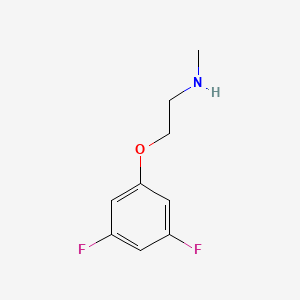

2-(3,5-difluorophenoxy)-N-methylethanamine

Description

2-(3,5-difluorophenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a difluorophenoxy group attached to an ethanamine backbone. The difluorophenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name |

2-(3,5-difluorophenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGDWNSQLOQDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenoxy)-N-methylethanamine typically involves the reaction of 3,5-difluorophenol with an appropriate amine precursor. One common method involves the nucleophilic substitution reaction where 3,5-difluorophenol reacts with N-methylethanolamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of 2-(3,5-difluorophenoxy)-N-methylethanamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenoxy)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the difluorophenoxy group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyamines.

Scientific Research Applications

Overview

2-(3,5-difluorophenoxy)-N-methylethanamine, with the CAS number 706809-58-7, is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound is characterized by a difluorophenoxy group linked to a methylethanamine moiety, which contributes to its diverse applications in medicinal chemistry, biochemistry, and material science.

Medicinal Chemistry

2-(3,5-difluorophenoxy)-N-methylethanamine has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. Research indicates that it may act as an inhibitor in various enzymatic pathways, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders.

- Case Study: Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. This inhibition can potentially lead to increased levels of serotonin and dopamine in the brain, suggesting its utility in treating depression and anxiety disorders.

Biochemical Research

In biochemical studies, 2-(3,5-difluorophenoxy)-N-methylethanamine serves as a valuable tool for probing protein-ligand interactions. Its ability to bind selectively to certain proteins allows researchers to understand better the mechanisms of action of various biological processes.

- Case Study: Protein Interaction Studies

Research involving this compound has revealed insights into its binding affinities with specific receptors. For example, experiments have shown that it binds with high affinity to adrenergic receptors, influencing cardiovascular responses and providing a basis for developing new antihypertensive drugs.

Material Science

The compound's unique chemical structure also makes it suitable for applications in material science. Its properties can be exploited in the synthesis of novel polymers and coatings that require specific thermal and mechanical characteristics.

- Case Study: Polymer Development

Researchers have utilized 2-(3,5-difluorophenoxy)-N-methylethanamine in the creation of fluorinated polymers that exhibit enhanced resistance to heat and chemical degradation. These materials are particularly useful in aerospace and automotive applications where durability is critical.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

3,5-difluorophenol: A precursor in the synthesis of 2-(3,5-difluorophenoxy)-N-methylethanamine.

2-(3,5-difluorophenoxy)propionic acid: Another compound with a difluorophenoxy group, used in different applications.

3,5-difluoroaniline: A related compound with similar chemical properties.

Uniqueness

2-(3,5-difluorophenoxy)-N-methylethanamine is unique due to its specific combination of a difluorophenoxy group and an ethanamine backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

2-(3,5-Difluorophenoxy)-N-methylethanamine, also known by its CAS number 706809-58-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenoxy group attached to a methylethanamine moiety. Its molecular formula is , which contributes to its unique interactions with biological systems .

Target Receptors

Research indicates that 2-(3,5-difluorophenoxy)-N-methylethanamine may interact with various receptors, particularly neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play a critical role in neurotransmission and are implicated in cognitive functions and neurodegenerative diseases .

Mode of Action

The compound is believed to act as a ligand for nAChRs, modulating their activity and potentially influencing calcium signaling pathways within neurons. This modulation can lead to alterations in neurotransmitter release and synaptic plasticity, which are essential for learning and memory processes .

Cellular Effects

In vitro studies have demonstrated that 2-(3,5-difluorophenoxy)-N-methylethanamine can enhance neuronal survival and promote neurogenesis. Its interaction with nAChRs has been linked to increased intracellular calcium levels, which are vital for various cellular signaling pathways .

Dosage Effects

Animal model studies suggest that the biological effects of this compound are dose-dependent. At lower doses, it may enhance cognitive function, while higher doses could lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of 2-(3,5-difluorophenoxy)-N-methylethanamine in models of neurodegeneration. The results indicated significant improvements in cognitive function and neuronal integrity compared to control groups .

- Antidepressant Activity : Another study explored the compound's potential antidepressant effects through its action on monoamine systems. It showed promise as an inhibitor of monoamine oxidase, suggesting its utility in treating mood disorders .

Metabolism

The compound is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological activity. Understanding these metabolic pathways is crucial for predicting its pharmacological profile and potential drug interactions.

Transport Mechanisms

Transport across cell membranes occurs via passive diffusion or active transport mechanisms facilitated by specific transporters. This aspect is critical for determining the bioavailability and distribution of the compound within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.